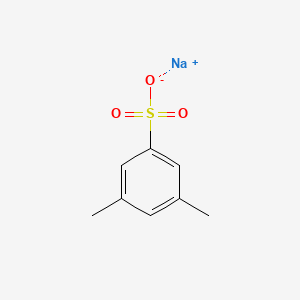

Sodium 5-m-xylene sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 5-m-xylene sulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of xylene sulfonic acid and is commonly used as a hydrotrope, which helps to increase the solubility of hydrophobic compounds in water. This compound is particularly valued in various industrial applications due to its ability to enhance the performance of cleaning agents and other formulations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 5-m-xylene sulfonate can be synthesized through the sulfonation of m-xylene using sulfur trioxide or oleum, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Sulfonation: m-Xylene is reacted with sulfur trioxide or oleum to form m-xylene sulfonic acid.

Neutralization: The resulting m-xylene sulfonic acid is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes using reactors such as falling film reactors. This method ensures efficient sulfonation and neutralization, resulting in high yields and purity of the final product .

Analyse Des Réactions Chimiques

Sulfonation of m-Xylene

-

Reagents : Concentrated sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃).

-

Mechanism :

Key Reaction Conditions

Example :

-

Patent JPS58154550A : Reaction of m-xylene with 98% H₂SO₄ at 72°C for 10.8 hours yielded m-xylene-4-sulfonic acid with 96.7% conversion and 1180 ppm sulfone byproducts .

Neutralization to Sodium Salt

The sulfonic acid intermediate is neutralized with NaOH to form the sodium salt:

C8H10O3S+NaOH→C8H9NaO3S+H2O

-

Industrial Process : Neutralization with 2–10% aqueous NaOH is typical, with sodium chloride (NaCl) added to reduce viscosity .

Thermal and Chemical Stability

-

Thermal Decomposition : Stable under standard conditions but decomposes at high temperatures (>250°C), releasing SOₓ gases .

-

Hydrolytic Stability : Resistant to hydrolysis in aqueous solutions within pH 4–10 .

Ion Exchange

The sodium ion can be replaced by other cations (e.g., Ca²⁺, NH₄⁺) to form derivatives like calcium xylenesulfonate or ammonium xylenesulfonate .

Comparative Sulfonation Methods

| Method | Sulfonating Agent | Byproducts | Yield Efficiency |

|---|---|---|---|

| H₂SO₄ Sulfonation | Concentrated H₂SO₄ | Sulfones (≤500 ppm) | ~97% |

| SO₃ Sulfonation | Gaseous SO₃ | Minimal | >99% |

Research Gaps and Limitations

Applications De Recherche Scientifique

Surfactant in Personal Care Products

Sodium 5-m-xylene sulfonate is widely employed in shampoos, conditioners, and other personal care products as a surfactant. Its ability to reduce surface tension enhances the spreadability and cleansing efficiency of formulations. It acts as a wetting agent, ensuring even distribution of ingredients.

| Product Type | Functionality |

|---|---|

| Shampoos | Cleansing agent, emulsifier |

| Conditioners | Softening agent |

| Skin cleansers | Surfactant |

Hydrotrope in Detergents

This compound serves as a hydrotrope, allowing for the solubilization of hydrophobic substances in aqueous solutions. It is particularly effective in heavy-duty detergents and degreasers.

| Application | Description |

|---|---|

| Liquid detergents | Enhances solubility of active ingredients |

| Degreasers | Improves cleaning efficiency |

Industrial Uses

In industrial settings, this compound is utilized as a processing aid and solvent in various applications:

- Textile Industry: Used in printing pastes and dyeing processes.

- Paper Industry: Acts as an extractant for pentosans and lignin.

- Electroplating: Functions as a wetting agent to improve metal surface treatment.

| Industry | Specific Use |

|---|---|

| Textile | Printing pastes |

| Paper | Lignin extraction |

| Electroplating | Surface treatment |

Food Packaging

It is also employed in food packaging adhesives, where it helps maintain the integrity of packaging materials that come into contact with dry foods.

Study on Toxicology and Carcinogenicity

A comprehensive study conducted by the National Toxicology Program assessed the chronic toxicity and carcinogenic potential of sodium xylenesulfonate through dermal application in rats and mice. Key findings included:

- No significant neoplasms were observed related to treatment.

- Skin irritation was noted at higher concentrations.

- The compound was not mutagenic in several bacterial assays.

Table: Summary of Toxicological Findings

| Study Type | Results |

|---|---|

| Dermal Toxicity (Rats) | No significant adverse effects noted |

| Chronic Exposure (Mice) | No treatment-related neoplasms observed |

| Mutagenicity | Negative results in bacterial assays |

Application in Household Products

Research indicates that sodium xylenesulfonate enhances the performance of household cleaning products by improving their ability to solubilize oils and grease. Its use has been linked to more effective cleaning outcomes in various formulations.

Mécanisme D'action

The primary mechanism by which sodium 5-m-xylene sulfonate exerts its effects is through its hydrotropic properties. As a hydrotrope, it increases the solubility of hydrophobic compounds in water by disrupting the structure of water and reducing the surface tension. This allows for better interaction between water and hydrophobic molecules, enhancing their solubility and stability in aqueous solutions .

Comparaison Avec Des Composés Similaires

Sodium 5-m-xylene sulfonate can be compared with other similar hydrotropic compounds such as:

- Sodium p-xylene sulfonate

- Sodium benzene sulfonate

- Sodium cumene sulfonate

- Sodium p-toluene sulfonate

Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct hydrotropic properties. It is particularly effective in increasing the solubility of certain hydrophobic compounds compared to other hydrotropes .

Propriétés

Formule moléculaire |

C8H9NaO3S |

|---|---|

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

sodium;3,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-7(2)5-8(4-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |

Clé InChI |

RIQKQQLKIBMABS-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC(=CC(=C1)S(=O)(=O)[O-])C.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.